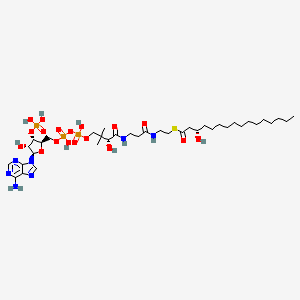

(S)-3-hydroxypalmitoyl-CoA

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C37H66N7O18P3S |

|---|---|

Molekulargewicht |

1021.9 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexadecanethioate |

InChI |

InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t25-,26+,30+,31+,32-,36+/m0/s1 |

InChI-Schlüssel |

DEHLMTDDPWDRDR-BCIKBWLNSA-N |

Isomerische SMILES |

CCCCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Hydroxypalmitoyl-CoA: Discovery and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxypalmitoyl-CoA is a critical metabolic intermediate in the mitochondrial beta-oxidation of fatty acids. As the product of the second step in this spiral pathway, it represents a key juncture in the catabolism of long-chain fatty acids like palmitic acid, a primary fuel source for cellular energy production. Understanding the discovery, biosynthesis, and enzymatic regulation of this compound is fundamental to comprehending cellular energy homeostasis and the pathophysiology of various metabolic disorders. This guide provides a detailed overview of the core concepts, quantitative data, and experimental methodologies relevant to the study of this important molecule.

Discovery and Elucidation of its Role

The discovery of this compound is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. The foundational concept of this pathway was first proposed by Georg Franz Knoop in 1904, based on his experiments with phenyl-derivatized fatty acids in dogs.[1] These early studies established that fatty acids are degraded by the sequential removal of two-carbon units.

It was through the subsequent purification and characterization of the enzymes involved in this process that the specific intermediates, including (S)-3-hydroxyacyl-CoA species, were identified. The enzymes responsible for the formation and subsequent metabolism of this compound, namely enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, were isolated and their catalytic functions defined, confirming the stereospecific nature of this metabolic pathway.[2][3] These seminal discoveries laid the groundwork for our current understanding of fatty acid metabolism and its importance in health and disease.

Biosynthesis of this compound

This compound is synthesized in the mitochondrial matrix as the second intermediate in the beta-oxidation of palmitoyl-CoA. The process involves a stereospecific hydration reaction catalyzed by the enzyme enoyl-CoA hydratase (also known as crotonase).

The biosynthesis can be summarized in the following steps:

-

Dehydrogenation: The process begins with the dehydrogenation of palmitoyl-CoA by acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons (C2 and C3), forming trans-Δ²-palmitenoyl-CoA.

-

Hydration: Enoyl-CoA hydratase then catalyzes the syn-addition of a water molecule across this double bond.[2] This reaction is highly stereospecific, resulting exclusively in the formation of the (S)-stereoisomer, this compound.[4]

-

Oxidation: Subsequently, this compound is oxidized by NAD+-dependent (S)-3-hydroxyacyl-CoA dehydrogenase to form 3-ketopalmitoyl-CoA.[5] This sets the stage for the final step of the beta-oxidation cycle, thiolytic cleavage.

The overall transformation from palmitoyl-CoA to 3-ketopalmitoyl-CoA, highlighting the central role of this compound, is depicted below.

Key Enzymes in Biosynthesis and Metabolism

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase (EC 4.2.1.17) is the enzyme responsible for the synthesis of this compound. It is a highly efficient enzyme that catalyzes the reversible hydration of a trans-2-enoyl-CoA thioester.[6][7] The reaction mechanism involves two key glutamate (B1630785) residues in the active site that act in concert to activate a water molecule for nucleophilic attack on the C3 of the substrate.[2] The enzyme can act on a wide range of acyl-CoA chain lengths, although the reaction rate tends to decrease with increasing chain length.[4]

3-Hydroxyacyl-CoA Dehydrogenase

3-Hydroxyacyl-CoA dehydrogenase (HADH; EC 1.1.1.35) catalyzes the NAD+-dependent oxidation of this compound to 3-ketopalmitoyl-CoA.[5] This enzyme is specific for the (S)-stereoisomer. In humans, there are different forms of this enzyme with varying substrate specificities for short, medium, and long-chain 3-hydroxyacyl-CoAs.[8] The long-chain specific enzyme is part of a mitochondrial trifunctional protein complex.

Quantitative Data

The kinetic parameters of the key enzymes involved in the metabolism of this compound are crucial for understanding the flux through the beta-oxidation pathway. The following tables summarize representative kinetic data for enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase

| Substrate (Chain Length) | Source Organism | Km (µM) | Vmax (units/mg) | Reference |

| Crotonyl-CoA (C4) | Mycobacterium smegmatis | 82 | 2488 | [9] |

| Decenoyl-CoA (C10) | Mycobacterium smegmatis | 91 | - | [9] |

| Hexadecenoyl-CoA (C16) | Mycobacterium smegmatis | 105 | 154 | [9] |

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

| Substrate (Chain Length) | Source Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |

| 3-Hydroxybutyryl-CoA (C4) | Pig Heart | 100 | 258 | [10] |

| 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 11 | 358 | [10] |

| 3-Hydroxydodecanoyl-CoA (C12) | Pig Heart | 4.8 | 290 | [10] |

| 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart | 4.5 | 134 | [10] |

Experimental Protocols

Spectrophotometric Assay of Enoyl-CoA Hydratase Activity

This protocol is based on monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Bovine Serum Albumin (BSA)

-

trans-2-Palmitenoyl-CoA (substrate)

-

Purified enoyl-CoA hydratase enzyme solution

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 263 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and BSA.

-

Add the substrate, trans-2-palmitenoyl-CoA, to the reaction mixture to a final concentration of 50 µM.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately begin monitoring the decrease in absorbance at 263 nm for 3-5 minutes.

-

The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient for the enoyl-CoA substrate.

Coupled Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the formation of NADH by monitoring the increase in absorbance at 340 nm.[10]

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

NAD+ solution

-

This compound (substrate)

-

Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and NAD+ (final concentration ~2 mM).

-

Add the substrate, this compound, to the reaction mixture to the desired final concentration.

-

Equilibrate the cuvette to 37°C in the spectrophotometer and record a baseline reading.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH production using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Purification of Recombinant His-tagged 3-Hydroxyacyl-CoA Dehydrogenase

This protocol describes a typical workflow for purifying a His-tagged recombinant enzyme expressed in E. coli.

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Remove the imidazole and exchange the buffer of the purified protein solution by dialysis or using a desalting column.

-

Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

Visualizations of Mechanisms and Relationships

Catalytic Mechanism of Enoyl-CoA Hydratase

The hydration of trans-2-enoyl-CoA proceeds via a mechanism involving two catalytic glutamate residues. One glutamate acts as a general base to activate a water molecule, while the other acts as a general acid to protonate the alpha-carbon of the substrate.

Conclusion

This compound is a cornerstone intermediate in fatty acid metabolism. Its biosynthesis via enoyl-CoA hydratase and subsequent oxidation by 3-hydroxyacyl-CoA dehydrogenase are tightly regulated steps essential for efficient energy production from fats. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals investigating the intricacies of fatty acid oxidation, its role in metabolic diseases, and the potential for therapeutic intervention. A thorough understanding of these fundamental processes is paramount for advancing our knowledge in cellular metabolism and developing novel treatments for related disorders.

References

- 1. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-3-Hydroxypalmitoyl-CoA in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. Its formation and subsequent metabolism are central to cellular energy homeostasis, and dysregulation of this pathway is implicated in numerous metabolic diseases. This in-depth technical guide provides a comprehensive overview of the role of this compound, detailing its metabolic context, the enzymes governing its turnover, and the intricate signaling networks that regulate its flux. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas.

Core Concepts: this compound in Beta-Oxidation

Mitochondrial fatty acid beta-oxidation is a cyclical catabolic process that sequentially shortens fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH₂. This compound is a key intermediate in the beta-oxidation of palmitoyl-CoA.

The formation of this compound is the second step in the beta-oxidation spiral, following the initial dehydrogenation of palmitoyl-CoA. This hydration step is catalyzed by enoyl-CoA hydratase . Subsequently, this compound is oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 3-ketopalmitoyl-CoA, generating NADH.[1][2][3]

The Beta-Oxidation Pathway for Palmitoyl-CoA

Below is a diagram illustrating the central position of this compound in the beta-oxidation pathway.

References

(S)-3-Hydroxypalmitoyl-CoA: A Central Metabolic Intermediate Across Diverse Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the metabolism of fatty acids. As the 16-carbon variant of L-3-hydroxyacyl-CoAs, it sits (B43327) at the crossroads of fatty acid degradation (β-oxidation) and, in its stereoisomeric form, fatty acid synthesis. Its precise regulation and processing are fundamental to cellular energy homeostasis and the production of essential lipid molecules. This guide provides a comprehensive overview of the roles, metabolic pathways, and analytical methodologies related to this compound in various organisms, highlighting its significance in health, disease, and as a potential target for therapeutic intervention. The molecule is a known metabolite in humans, Saccharomyces cerevisiae, and Escherichia coli[1].

Metabolic Pathways Involving this compound

This compound is primarily involved in the catabolic pathway of fatty acid β-oxidation. The process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which are essential for cellular energy production.

Mitochondrial and Peroxisomal β-Oxidation

In eukaryotes, β-oxidation occurs in both mitochondria and peroxisomes, while in prokaryotes, it takes place in the cytosol[2]. The core sequence of reactions is conserved.

-

Dehydrogenation: A long-chain acyl-CoA, such as palmitoyl-CoA, is oxidized by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons to form trans-2-enoyl-CoA[2][3].

-

Hydration: Enoyl-CoA hydratase catalyzes the hydration of the double bond, forming (S)-3-hydroxyacyl-CoA (in this case, this compound)[3].

-

Dehydrogenation: (S)-3-hydroxyacyl-CoA is then oxidized to 3-ketoacyl-CoA by the NAD⁺-dependent enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH)[4][5]. This is a key step where the specific (S)-stereoisomer is processed.

-

Thiolysis: Finally, β-ketoacyl-CoA thiolase cleaves 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter[6]. This shortened acyl-CoA re-enters the cycle.

Distinction from Fatty Acid Synthesis

While chemically similar, fatty acid synthesis is not the direct reversal of β-oxidation. It occurs in the cytosol, utilizes an acyl carrier protein (ACP) instead of CoA for its intermediates, and employs NADPH as the reductant[7][8]. Critically, the 3-hydroxyacyl intermediate in fatty acid synthesis is the (R)-stereoisomer, not the (S)-isomer found in β-oxidation[8]. This stereospecificity ensures that the anabolic and catabolic pathways remain distinct and independently regulated.

Role in Different Organisms

The fundamental role of this compound as a β-oxidation intermediate is conserved, but the subcellular location and specific enzymes involved can vary.

-

Mammals: In mammals, the β-oxidation of long-chain fatty acids like palmitate primarily occurs in the mitochondria to supply energy to tissues such as the heart, liver, and skeletal muscle[9]. Deficiencies in the enzymes that process long-chain 3-hydroxyacyl-CoAs, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, are serious inherited metabolic disorders characterized by the accumulation of these intermediates[9].

-

Yeast (Saccharomyces cerevisiae): Yeast utilizes peroxisomes for β-oxidation, especially when grown on fatty acids as the sole carbon source[10]. The hydration and subsequent dehydrogenation of enoyl-CoA to 3-ketoacyl-CoA are catalyzed by a multifunctional enzyme, Fox2p, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities[11]. Studies on yeast have been instrumental in understanding the function of different enzyme domains that confer substrate specificity for short-, medium-, and long-chain 3-hydroxyacyl-CoAs[12][13].

-

Bacteria (Escherichia coli): In prokaryotes like E. coli, the enzymes for β-oxidation are typically soluble proteins in the cytoplasm[2]. This compound is a recognized metabolite within the well-characterized bacterial fatty acid metabolism pathways[1].

-

Plants: In plants, β-oxidation is crucial for providing energy and carbon skeletons during seed germination and is located in peroxisomes[6]. The process is similar to that in yeast, involving a multifunctional protein that handles the hydratase and dehydrogenase steps[6].

Emerging Signaling Roles

Beyond their metabolic functions, long-chain acyl-CoAs are emerging as important signaling molecules that can allosterically regulate enzymes and transcription factors[14]. The intracellular concentration of free acyl-CoAs is tightly controlled and buffered by acyl-CoA-binding proteins[14].

A significant discovery has been the identification of a derivative of 3-hydroxypalmitic acid, commendamide (N-acyl-3-hydroxypalmitoyl-glycine), produced by commensal gut bacteria[15]. This molecule structurally mimics host N-acyl-amide signaling molecules and has been shown to activate the G-protein–coupled receptor (GPCR) G2A/GPR132, which is implicated in autoimmune disease and atherosclerosis[15]. This finding opens a new avenue for research into how microbial metabolites derived from fatty acid intermediates can directly influence host physiology and presents novel opportunities for drug development.

Quantitative Data

Quantitative analysis of acyl-CoA species is challenging due to their low abundance and chemical instability. However, enzyme kinetic parameters provide valuable insights into the efficiency of their metabolic processing.

Table 1: Kinetic Parameters of Enzymes Acting on 3-Hydroxyacyl-CoA Substrates

| Organism | Enzyme | Substrate | Km | Vmax | Reference(s) |

|---|---|---|---|---|---|

| Pig | L-3-hydroxyacyl-CoA dehydrogenase (Heart) | C8-3-OH-acyl-CoA | 2.5 µM | - | [16] |

| Pig | L-3-hydroxyacyl-CoA dehydrogenase (Heart) | C10-3-OH-acyl-CoA | 1.8 µM | - | [16] |

| Pig | L-3-hydroxyacyl-CoA dehydrogenase (Heart) | C16-3-OH-acyl-CoA | 1.6 µM | - | [16] |

| Candida tropicalis | Multifunctional Enzyme 2 (MFE-2), Domain A | C10-3-OH-acyl-CoA | - | ~15 U/mg | [13] |

| Candida tropicalis | Multifunctional Enzyme 2 (MFE-2), Domain A | C16-3-OH-acyl-CoA | - | ~10 U/mg | [13] |

| Candida tropicalis | Multifunctional Enzyme 2 (MFE-2), Domain B | C4-3-OH-acyl-CoA | - | ~110 U/mg |[13] |

Note: Data is often presented for a range of acyl-CoA chain lengths. C16 refers to the palmitoyl (B13399708) chain length. Km (Michaelis constant) indicates substrate affinity, and Vmax (maximum velocity) indicates the maximum rate of the reaction.

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is essential for studying its metabolic role.

Protocol 1: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples[17][18][19][20].

Methodology Overview:

-

Sample Collection and Homogenization:

-

Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a cold extraction solvent, often a mixture of acetonitrile (B52724) and isopropanol (B130326) or a solution containing 5-sulfosalicylic acid (SSA) to precipitate proteins[17][20].

-

Spike the sample with a stable isotope-labeled internal standard (e.g., [U-¹³C]16-CoA) to correct for sample loss and matrix effects[19].

-

-

Extraction:

-

Vortex the homogenate thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins and cell debris.

-

Carefully collect the supernatant containing the acyl-CoA esters.

-

-

LC Separation:

-

Inject the supernatant into a reverse-phase C18 column.

-

Use a binary solvent gradient, typically with a weak mobile phase of ammonium (B1175870) hydroxide (B78521) or ammonium formate (B1220265) in water and a strong mobile phase of ammonium hydroxide or formate in acetonitrile, to separate the acyl-CoA species based on their hydrophobicity[19][21].

-

-

MS/MS Detection:

-

Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Use Selected Reaction Monitoring (SRM) for quantification. This involves selecting the precursor ion for this compound and monitoring for a specific, characteristic product ion generated upon fragmentation (e.g., the neutral loss of 507 Da corresponding to the phosphopantetheine-adenosine moiety)[20][21].

-

Quantify the analyte by comparing its peak area to that of the co-eluting internal standard.

-

Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

The activity of HADH, the enzyme that converts this compound to 3-ketoacyl-CoA, can be measured by monitoring the reduction of NAD⁺ to NADH.

Methodology Overview:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

In a quartz cuvette, combine the buffer, a solution of NAD⁺, and the biological sample (e.g., mitochondrial lysate or purified enzyme).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the substrate, this compound, to the cuvette. The final concentration should be optimized, but is typically in the low micromolar range.

-

-

Spectrophotometric Monitoring:

-

Immediately place the cuvette in a spectrophotometer set to a wavelength of 340 nm.

-

Record the increase in absorbance at 340 nm over time. This increase is directly proportional to the production of NADH.

-

-

Calculation of Activity:

-

Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance curve.

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹), factoring in the cuvette path length and sample dilution.

-

Coupled Assay System: To overcome issues of product inhibition or unfavorable reaction equilibrium, a coupled assay can be used. This involves adding the subsequent enzyme in the pathway (β-ketoacyl-CoA thiolase) and CoASH to the reaction mixture, which immediately consumes the 3-ketoacyl-CoA product, pulling the HADH reaction forward[16].

References

- 1. This compound | C37H66N7O18P3S | CID 11966179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]

- 12. Yeast peroxisomal multifunctional enzyme: (3R)-hydroxyacyl-CoA dehydrogenase domains A and B are required for optimal growth on oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of commendamide, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Hydroxypalmitoyl-CoA: A Key Intermediate at the Crossroads of Cellular Metabolism and Signaling

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

(S)-3-Hydroxypalmitoyl-CoA, a critical intermediate in fatty acid metabolism, is emerging as a significant player in cellular signaling. While not a classical signaling molecule that binds to receptors, its cellular concentration and flux through metabolic pathways influence key signaling events, primarily through its role in peroxisomal β-oxidation and its indirect impact on the synthesis of bioactive lipids and protein acylation.

This technical guide provides an in-depth analysis of the function of this compound in cellular signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.

Core Functions and Signaling Nexus

This compound is a crucial intermediate in the peroxisomal β-oxidation of straight-chain fatty acids.[1][2] This metabolic pathway is not only essential for energy homeostasis but also serves as a hub for the generation of signaling molecules. The cellular levels of this compound are tightly regulated by the enzymatic activities of L-bifunctional enzyme (EHHADH) and 3-hydroxyacyl-CoA dehydrogenase, which catalyze its formation and subsequent conversion.[2][3]

The signaling implications of this compound are primarily indirect and can be categorized into two main areas:

-

Regulation of Fatty Acid Oxidation and Metabolic Sensing: The concentration of this compound and other acyl-CoA intermediates can act as a metabolic sensor, influencing the rate of fatty acid oxidation. Dysregulation of this pathway has been linked to various metabolic diseases.

-

Precursor for Bioactive Molecules: While this compound itself is not a primary signaling molecule, its metabolism is linked to the production of downstream molecules with potent signaling activities. For instance, the acetyl-CoA produced from β-oxidation can be a substrate for histone acetylation, an epigenetic modification that regulates gene expression. Furthermore, the overall balance of fatty acid metabolism, in which this compound is a key player, can influence the synthesis of signaling lipids such as ceramides (B1148491) and other sphingolipids.

Quantitative Data Summary

Precise quantitative data for the cellular concentrations of this compound are scarce in the literature. However, studies on total CoA pools and other acyl-CoA species provide a framework for understanding its potential abundance. The total CoA pool in Escherichia coli, for example, is maintained within a range of 0.83-1.40 nmol/mg of dry cell weight.[4] In mammalian brain tissue, acetyl-CoA concentrations are reported to be around 34.5 pmol/mg protein.[5] The concentration of this compound is expected to be significantly lower and highly dynamic, depending on the metabolic state of the cell.

Table 1: Kinetic Parameters of Enzymes Metabolizing Hydroxyacyl-CoAs

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| L-3-hydroxyacyl-CoA dehydrogenase | Acetoacetyl-CoA | - | - | Pig Heart | [6] |

| (S)-3-hydroxyacyl-CoA dehydrogenase (FadB') | Acetoacetyl-CoA | 48 | 149 | Ralstonia eutropha H16 | [7] |

Signaling Pathways and Experimental Workflows

To elucidate the role of this compound in cellular signaling, it is crucial to understand the pathways in which it participates and the experimental approaches used to study it.

Peroxisomal β-Oxidation Pathway

This compound is a key intermediate in the peroxisomal β-oxidation of long-chain fatty acids. This pathway involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA.

Experimental Workflow for Acyl-CoA Quantification

The quantification of this compound and other acyl-CoAs in biological samples is typically achieved through liquid chromatography-mass spectrometry (LC-MS).

In Vitro Protein Acylation Assay

To investigate the potential of this compound to act as an acyl donor for protein modification, an in vitro acylation assay can be performed.

References

- 1. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Changes in size of intracellular pools of coenzyme A and its thioesters in Escherichia coli K-12 cells to various carbon sources and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Hydroxypalmitoyl-CoA: A Pivotal Metabolic Intermediate in Cellular Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxypalmitoyl-CoA is a critical metabolic intermediate in the mitochondrial beta-oxidation of fatty acids. As the product of the hydration of trans-2-enoyl-CoA and the substrate for the subsequent dehydrogenation step, it represents a key control point in the catabolism of long-chain fatty acids for energy production. Dysregulation of its metabolism is implicated in several inherited metabolic disorders and may play a role in the pathophysiology of more common diseases, including metabolic syndrome and cardiovascular disease. This technical guide provides a comprehensive overview of this compound, focusing on its role in metabolic pathways, quantitative data, and detailed experimental protocols for its study.

Metabolic Significance and Signaling Pathways

This compound is primarily involved in the mitochondrial fatty acid beta-oxidation spiral. This pathway is the major route for the degradation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[1][2]

Mitochondrial Beta-Oxidation Pathway

The mitochondrial beta-oxidation of a saturated fatty acid like palmitic acid involves a four-step process that is repeated, shortening the fatty acyl-CoA chain by two carbons in each cycle. This compound is an intermediate in the third step of this cycle.

Caption: Mitochondrial beta-oxidation of palmitoyl-CoA.

Regulation by Peroxisome Proliferator-Activated Receptors (PPARs)

The enzymes involved in beta-oxidation, including 3-hydroxyacyl-CoA dehydrogenase, are transcriptionally regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[3] Long-chain fatty acids and their derivatives can act as ligands for PPARα, thus inducing the expression of genes required for their own catabolism.[4][5] This creates a feedback loop where an increase in fatty acid influx leads to an enhanced capacity for their oxidation.

Caption: PPARα regulation of beta-oxidation enzymes.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its metabolism.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

This table presents the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of various chain lengths. While specific data for this compound (C16) is not explicitly provided in the cited source, the data for long-chain substrates offer a valuable approximation. The enzyme exhibits broad specificity, with the highest activity towards medium-chain substrates.[6]

| Substrate (3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |

| 3-Hydroxybutyryl-CoA | C4 | 33 | 148 |

| 3-Hydroxyoctanoyl-CoA | C8 | 8 | 210 |

| 3-Hydroxymyristoyl-CoA | C14 | 7 | 125 |

| This compound | C16 | ~7 | ~100 |

Values for C16 are estimated based on the trends reported for long-chain substrates in the cited literature.[6]

Table 2: Representative Tissue Concentrations of Long-Chain Acyl-CoAs

Direct quantification of this compound in tissues is technically challenging due to its low abundance and transient nature. The table below provides concentrations of total long-chain acyl-CoAs in various rat tissues, offering a physiological context for the concentration range of these intermediates.[7]

| Tissue | Total Long-Chain Acyl-CoAs (nmol/g wet weight) |

| Heart | 3.5 - 5.0 |

| Kidney | 2.0 - 3.5 |

| Liver | 4.0 - 6.0 |

| Skeletal Muscle | 1.5 - 2.5 |

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of long-chain acyl-CoAs, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize ~50-100 mg of frozen tissue in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing an appropriate internal standard (e.g., C17:0-CoA).[7]

-

Solvent Extraction: Add 2 mL of acetonitrile (B52724) and 1 mL of 2-propanol to the homogenate. Vortex vigorously for 2 minutes.[10]

-

Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[10]

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Purification:

-

Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column by washing with 2 mL of methanol (B129727) followed by 2 mL of water.[10]

-

Sample Loading: Load the supernatant onto the conditioned SPE column.

-

Washing: Wash the column with 2 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the acyl-CoAs with 1.5 mL of methanol containing 2% ammonium (B1175870) hydroxide.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

3. LC-MS/MS Analysis:

-

Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phase A (e.g., 10 mM ammonium acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

-

Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for this compound should be determined using a pure standard.

Caption: Workflow for LC-MS/MS quantification.

Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm. This protocol is adapted from established methods.[11][12]

1. Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

-

Substrate: 1 mM this compound in water. (Note: Due to commercial availability, a shorter-chain substrate like 3-hydroxybutyryl-CoA is often used).[12]

-

Cofactor: 10 mM NAD+ in water.

-

Enzyme: Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate.

2. Assay Procedure:

-

In a 1 mL cuvette, combine:

-

880 µL of Assay Buffer

-

50 µL of 10 mM NAD+

-

50 µL of enzyme solution

-

-

Incubate at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 20 µL of 1 mM this compound.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

3. Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH formation.

-

Enzyme activity is typically expressed as µmol of NADH formed per minute per mg of protein.

Caption: Workflow for HADH activity assay.

Conclusion

This compound is a central player in fatty acid metabolism, and its study is crucial for understanding cellular energy homeostasis and the pathogenesis of metabolic diseases. The methods and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the roles of this important metabolic intermediate. Further research is warranted to precisely determine the cellular concentrations of this compound under various conditions and to explore its potential roles in cellular signaling beyond its function in beta-oxidation.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]

- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

biosynthesis pathway of long-chain hydroxy fatty acyl-CoAs

An In-depth Technical Guide on the Biosynthesis Pathway of Long-Chain Hydroxy Fatty Acyl-CoAs

Audience: Researchers, scientists, and drug development professionals.

Abstract

Long-chain hydroxy fatty acyl-CoAs (LCHFA-CoAs) are critical metabolic intermediates involved in the synthesis of essential lipids such as sphingolipids and cuticular waxes, and they play significant roles in various signaling pathways. Aberrations in their biosynthetic pathways are linked to numerous diseases, making the enzymes involved attractive targets for drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathways of LCHFA-CoAs, presents key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate a deeper understanding for research and therapeutic applications.

Core Biosynthetic Pathways

The synthesis of LCHFA-CoAs primarily occurs through two distinct, yet sometimes interconnected, pathways located in the endoplasmic reticulum: the fatty acid elongation cycle which generates 3-hydroxy intermediates, and the direct hydroxylation of pre-existing acyl-CoA chains.

Generation of 3-Hydroxyacyl-CoA Intermediates via Fatty Acid Elongation

Very-long-chain fatty acids (VLCFAs) are synthesized from long-chain acyl-CoA precursors (typically C16 or C18) through a cyclic four-step process executed by the fatty acid elongase (FAE) complex.[1][2] Each cycle extends the acyl chain by two carbons. The second step of this process, a reduction reaction, generates a 3-hydroxyacyl-CoA intermediate.

The four core enzymes and reactions are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this initial step involves the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.[3]

-

First Reduction: The β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR), using NADPH as a reductant, to produce a 3-hydroxyacyl-CoA .[3]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD), such as PASTICCINO2 (PAS2) in plants, removes a water molecule to create a trans-2,3-enoyl-CoA.[3][4][5]

-

Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to yield a saturated acyl-CoA, now two carbons longer.[3]

This elongated acyl-CoA can then re-enter the cycle for further extension or be directed to other metabolic fates.

Direct Hydroxylation of Long-Chain Acyl-CoAs

This pathway involves the direct insertion of a hydroxyl group onto a pre-existing long-chain acyl-CoA molecule. The position of hydroxylation is determined by the specificity of the enzyme.

-

α-Hydroxylation (2-hydroxylation): This is critical for the synthesis of 2-hydroxy sphingolipids, which are abundant in the myelin of the nervous system.[6] The key enzyme is Fatty Acid 2-Hydroxylase (FA2H), a monooxygenase that catalyzes the formation of 2-hydroxy fatty acyl-CoAs.[6]

-

ω-Hydroxylation: This reaction typically occurs at the terminal methyl carbon of the fatty acid chain and is a key step in the ω-oxidation pathway. It is primarily catalyzed by cytochrome P450 enzymes from the CYP4A and CYP4F families.[7][8]

The diagram below illustrates these two primary pathways for the biosynthesis of LCHFA-CoAs.

Figure 1: Overview of the core biosynthetic pathways leading to long-chain hydroxy fatty acyl-CoAs.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in LCHFA-CoA biosynthesis are crucial for understanding the pathway's regulation and for designing enzyme inhibitors. The following table summarizes representative kinetic data.

| Enzyme Family | Example Enzyme | Substrate | Km (µM) | Vmax or Activity | Source Organism |

| LACS | RcLACS4 | Ricinoleic Acid | 10.5 | 115 nmol/min/mg | Ricinus communis |

| KCS | AtKCS1 | C22:0-CoA | ~1.5 | ~0.15 pmol/min/µg | Arabidopsis thaliana |

| KCR | AtKCR1 | 3-oxostearoyl-CoA | 15.6 | 12.8 µmol/min/mg | Arabidopsis thaliana |

| HCD | AtPAS2/HCD1 | 3-hydroxypalmitoyl-CoA | 11.4 | 1.1 µmol/min/mg | Arabidopsis thaliana |

| ECR | AtECR/CER10 | trans-2-hexadecenoyl-CoA | 12.3 | 25.4 µmol/min/mg | Arabidopsis thaliana |

| Hydroxylase | FA2H | Tetracosanoic Acid | ~20-30 | 5-10 pmol/min/mg | Murine Brain |

| Hydroxylase | CYP152B1 | Myristic Acid (C14:0) | ≤ 120 | 3800 (Total Turnover) | Sphingomonas paucimobilis[8] |

Table 1: Representative kinetic parameters for key enzymes in LCHFA-CoA biosynthesis. Data are compiled from various sources and conditions; direct comparison should be made with caution.

Experimental Protocols

Investigating the LCHFA-CoA biosynthesis pathway requires robust methods for measuring enzyme activity and quantifying metabolites.

Protocol: In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This method quantifies FA2H activity by measuring the formation of 2-hydroxy fatty acids from a stable isotope-labeled substrate using gas chromatography-mass spectrometry (GC-MS).[6]

Materials:

-

Microsomal protein fraction (enzyme source)

-

NADPH regeneration system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Purified NADPH:cytochrome P-450 reductase (if reconstituting the system)

-

Deuterated fatty acid substrate (e.g., [3,3,5,5-D4]tetracosanoic acid) solubilized in α-cyclodextrin

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Internal standard (e.g., a different odd-chain 2-hydroxy fatty acid)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Derivatization agent (e.g., BSTFA with 1% TMCS for silylation)

Procedure:

-

Reaction Setup: In a glass tube, combine the reaction buffer, NADPH regeneration system, and microsomal protein.

-

Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the deuterated fatty acid substrate.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Termination & Extraction: Stop the reaction by adding acidified chloroform/methanol. Add the internal standard. Vortex vigorously and centrifuge to separate the phases.

-

Hydrolysis: Collect the lower organic phase, dry it under a stream of nitrogen, and hydrolyze the lipids (e.g., with methanolic HCl) to release the fatty acids.

-

Derivatization: Extract the free fatty acids and derivatize them to a volatile form (e.g., trimethylsilyl (B98337) ethers) by heating with a silylating agent.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS. Quantify the deuterated 2-hydroxy product by comparing its peak area to that of the internal standard, using selected ion monitoring (SIM) for high sensitivity.

Figure 2: Experimental workflow for the in vitro FA2H activity assay.

Protocol: Acyl-CoA Synthetase (LACS) Activity Assay

This protocol measures the activity of LACS by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

ATP and MgCl₂

-

Coenzyme A (CoA)

-

Dithiothreitol (DTT)

-

[¹⁴C]-labeled long-chain fatty acid

-

Enzyme source (e.g., cell lysate, purified protein)

-

Extraction solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄)

-

Scintillation fluid

Procedure:

-

Reaction Setup: Combine the reaction buffer, ATP, MgCl₂, CoA, and DTT.

-

Enzyme Addition: Add the enzyme source to the mixture.

-

Initiation: Start the reaction by adding the [¹⁴C]-fatty acid.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination & Extraction: Stop the reaction by adding the extraction solution. This creates a two-phase system where the unreacted [¹⁴C]-fatty acid partitions into the upper organic phase.

-

Phase Separation: Vortex and centrifuge to ensure complete phase separation.

-

Quantification: The product, [¹⁴C]-acyl-CoA, is water-soluble and remains in the lower aqueous phase. An aliquot of the lower phase is mixed with scintillation fluid and counted using a scintillation counter to determine the amount of product formed.

The logical relationship for quantifying enzymatic products via chromatography and mass spectrometry is outlined below.

Figure 3: Logical workflow for quantitative analysis of hydroxy fatty acids by chromatography-mass spectrometry.

Conclusion and Future Perspectives

The biosynthesis of long-chain hydroxy fatty acyl-CoAs is a fundamental process involving well-defined enzymatic steps. The generation of 3-hydroxy intermediates is intrinsic to fatty acid elongation, while dedicated hydroxylases produce a variety of other hydroxylated forms. Understanding the interplay between these pathways and their regulation is a key area of ongoing research. For drug development professionals, the enzymes in these pathways, particularly KCS and FA2H, represent promising targets for modulating the levels of bioactive lipids in metabolic and neurological diseases. The methodologies and data presented herein provide a robust framework for advancing research in this critical field.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 5. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of (S)-3-Hydroxypalmitoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mitochondrial fatty acid beta-oxidation is a cornerstone of cellular energy metabolism, responsible for the catabolism of fatty acids to produce acetyl-CoA, NADH, and FADH2. This process is a cyclical series of four enzymatic reactions, each yielding a specific acyl-CoA intermediate. This technical guide provides an in-depth examination of (S)-3-hydroxypalmitoyl-CoA, a critical intermediate formed during the beta-oxidation of palmitate, a common 16-carbon saturated fatty acid. We will explore its formation and subsequent conversion, the enzymes involved—particularly L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) and the mitochondrial trifunctional protein (MTP)—, relevant quantitative data, detailed experimental protocols for its study, and its significance in metabolic health and disease.

Introduction to Beta-Oxidation

Fatty acid beta-oxidation is the primary pathway for degrading fatty acids to generate energy.[1] In eukaryotes, this process occurs predominantly within the mitochondrial matrix.[2][3] The pathway systematically shortens the fatty acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA, which can then enter the citric acid cycle.[4][5] For a saturated fatty acid like palmitoyl-CoA, the cycle consists of four core reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolysis. This compound is the specific product of the second reaction and the substrate for the third, placing it at the heart of the beta-oxidation spiral.

The Position of this compound in the Beta-Oxidation Pathway

The catabolism of palmitoyl-CoA proceeds through a sequence of enzyme-catalyzed steps. This compound emerges at a central point in this sequence.

-

Dehydrogenation: The cycle begins when Acyl-CoA Dehydrogenase introduces a double bond between the alpha (C2) and beta (C3) carbons of palmitoyl-CoA, forming trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.[6]

-

Hydration: The enzyme Enoyl-CoA Hydratase adds a water molecule across this double bond. This reaction is stereospecific, resulting exclusively in the formation of the L-isomer, (S)-3-hydroxyacyl-CoA (in this case, this compound).[1][2][4]

-

Oxidation: This compound serves as the substrate for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). This enzyme oxidizes the hydroxyl group on the beta carbon to a keto group, producing 3-ketoacyl-CoA.[7][8][9] This step is crucial as it generates a molecule of NADH from NAD+.[10]

-

Thiolysis: Finally, β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a new acyl-CoA chain that is two carbons shorter.[1][4] This shortened acyl-CoA is then ready to re-enter the beta-oxidation cycle.

For long-chain fatty acids like palmitate, the last three steps of this process (hydration, oxidation, and thiolysis) are catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP), which is associated with the inner mitochondrial membrane.[2][11][12]

References

- 1. microbenotes.com [microbenotes.com]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. What are the steps of beta oxidation? | AAT Bioquest [aatbio.com]

- 5. jackwestin.com [jackwestin.com]

- 6. Beta-oxidation pathway Neobiotech [neo-biotech.com]

- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. study.com [study.com]

- 9. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]

- 10. aocs.org [aocs.org]

- 11. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]

- 12. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of (S)-3-Hydroxypalmitoyl-CoA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in fatty acid metabolism, playing a pivotal role in both the catabolic breakdown of fatty acids for energy and the anabolic pathways for lipid synthesis. Its precise subcellular localization is a key determinant of its metabolic fate and is of significant interest for understanding cellular lipid homeostasis and for the development of therapeutics targeting metabolic disorders. This technical guide provides an in-depth overview of the cellular localization of this compound, detailing the metabolic pathways it participates in within various organelles, summarizing the experimental methodologies used for its study, and presenting this information in a structured and visually intuitive format.

I. Cellular Localization and Metabolic Roles

This compound is not confined to a single cellular compartment but is rather dynamically partitioned between several key organelles, reflecting its central role in lipid metabolism. The primary sites of its localization and metabolic activity are the mitochondria, peroxisomes, and the endoplasmic reticulum, with connections to the cytosol and lipid droplets.

A. Mitochondria: The Hub of Beta-Oxidation

The mitochondrial matrix is a primary site for the beta-oxidation of long-chain fatty acids, a catabolic process that sequentially shortens fatty acyl-CoA chains to produce acetyl-CoA for the citric acid cycle and reducing equivalents (NADH and FADH2) for oxidative phosphorylation.[1][2] this compound is a key intermediate in this pathway.

The entry of palmitoyl-CoA into the mitochondria is mediated by the carnitine shuttle.[3][4] Once inside the mitochondrial matrix, palmitoyl-CoA undergoes a cycle of four enzymatic reactions. This compound is generated in the second step of this cycle. The mitochondrial trifunctional protein, an enzyme complex associated with the inner mitochondrial membrane, facilitates several steps of beta-oxidation for long-chain fatty acids.[5]

B. Peroxisomes: Specialized Beta-Oxidation of Very-Long-Chain Fatty Acids

Peroxisomes are responsible for the initial beta-oxidation of very-long-chain fatty acids (VLCFAs; >C22), which are too long to be efficiently handled by mitochondria.[5][6] The peroxisomal beta-oxidation pathway is mechanistically similar to the mitochondrial pathway, also involving (S)-3-hydroxyacyl-CoA intermediates. However, the enzymatic machinery is distinct. The process in peroxisomes is not coupled to ATP synthesis.[5] Once the fatty acyl chains are shortened to a medium-chain length (e.g., octanoyl-CoA), they are transported to the mitochondria for complete oxidation.[5]

C. Endoplasmic Reticulum and Lipid Droplets: Sites of Synthesis and Storage

The endoplasmic reticulum (ER) is the primary site for the synthesis of complex lipids, including triglycerides and phospholipids.[7][8] Acyl-CoA synthetases, which activate fatty acids to their CoA esters, are found on the ER membrane.[8][9] While direct evidence for a significant pool of free this compound in the ER is limited, its precursor, palmitoyl-CoA, is a key substrate for the synthesis of various lipids. The ER is also the site of lipid droplet biogenesis, where neutral lipids are packaged for storage.[8] Acyl-CoAs are essential for this process, and enzymes involved in their metabolism are recruited to the sites of lipid droplet formation.[8]

II. Quantitative Data on Subcellular Distribution

Precise quantitative data on the concentration of this compound in different subcellular compartments is challenging to obtain and is not widely available in the published literature. This is due to the transient nature of metabolic intermediates and the technical difficulties in accurately measuring their concentrations within specific organelles without cross-contamination. However, the presence and activity of the enzymes that produce and consume this compound in each compartment provide strong evidence for its localization.

| Organelle | Key Metabolic Pathway | Associated Enzymes | Implied Presence of this compound |

| Mitochondria | Beta-oxidation of long-chain fatty acids | Long-chain acyl-CoA dehydrogenase, Enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase (part of mitochondrial trifunctional protein) , 3-ketoacyl-CoA thiolase | High, as a direct intermediate |

| Peroxisomes | Beta-oxidation of very-long-chain fatty acids | Acyl-CoA oxidase 1 (ACOX1), Multifunctional protein 2 (HSD17B4/D-bifunctional protein) containing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities , 3-ketoacyl-CoA thiolase | Present as an intermediate |

| Endoplasmic Reticulum | Fatty acid activation and lipid synthesis | Long-chain acyl-CoA synthetases (ACSL), enzymes of triglyceride and phospholipid synthesis | Precursors and downstream products are abundant; transient presence likely |

| Cytosol | de novo Fatty acid synthesis | Fatty Acid Synthase (FAS) complex | (S)-3-hydroxyacyl-ACP is an intermediate in synthesis |

III. Experimental Protocols

The determination of the subcellular localization of this compound relies on a combination of techniques, including subcellular fractionation, advanced mass spectrometry, and microscopic imaging.

A. Subcellular Fractionation

This is a foundational technique for isolating different organelles from cells or tissues.

Protocol: Differential Centrifugation for Organelle Enrichment

-

Homogenization: Tissues or cultured cells are first disrupted in an ice-cold isotonic buffer using a Dounce homogenizer or a similar mechanical method to break the plasma membrane while keeping the organelles intact.

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Medium-Speed Centrifugation: The resulting supernatant is then centrifuged at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

High-Speed Centrifugation: The supernatant from the mitochondrial spin is subjected to a high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is rich in ER fragments. The remaining supernatant is the cytosolic fraction.

-

Peroxisome Isolation: Peroxisomes can be further purified from the mitochondrial pellet using density gradient centrifugation (e.g., with a Percoll or sucrose (B13894) gradient).

-

Purity Assessment: The purity of each fraction is assessed by Western blotting for organelle-specific marker proteins.

B. Mass Spectrometry-Based Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of acyl-CoAs.

Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis

-

Extraction: Lipids and metabolites are extracted from the isolated subcellular fractions using a solvent system, such as the Folch method (chloroform:methanol) or a methyl tert-butyl ether (MTBE) based extraction.[10][11][12] Internal standards, such as isotopically labeled acyl-CoAs, are added at the beginning of the extraction to correct for sample loss and matrix effects.[13][14][15]

-

Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography.[16]

-

Mass Spectrometry Detection: The separated acyl-CoAs are detected and quantified using a tandem mass spectrometer (MS/MS).[16][17][18] The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.[19]

C. Fluorescence Microscopy

While direct fluorescent probes for this compound are not commercially available, fatty acid analogs can be used to trace their metabolic fate within the cell.

Protocol: Imaging Fatty Acid Metabolism with Fluorescent Analogs

-

Probe Incubation: Cells are incubated with a fluorescently labeled fatty acid analog (e.g., a BODIPY-labeled fatty acid) or a fatty acid labeled with an element like bromine for X-ray fluorescence microscopy.[20][21][22][23]

-

Fixation and Staining: After incubation, cells are fixed, permeabilized, and may be co-stained with fluorescent dyes specific for different organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the ER).

-

Microscopy: The subcellular distribution of the fluorescent signal is visualized using confocal fluorescence microscopy or scanning X-ray fluorescence microscopy.[20][23] Co-localization analysis with organelle-specific markers can reveal the compartments where the fatty acid analog is metabolized.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Mitochondrial Beta-Oxidation of Palmitoyl-CoA.

Caption: Peroxisomal Beta-Oxidation of VLCFAs.

Caption: Workflow for Subcellular Localization Analysis.

V. Conclusion

This compound is a key metabolic intermediate with a widespread yet compartmentalized distribution within the cell. Its primary roles in mitochondrial and peroxisomal beta-oxidation underscore the importance of these organelles in fatty acid catabolism. Its precursor, palmitoyl-CoA, is fundamental for lipid synthesis in the endoplasmic reticulum and the formation of lipid droplets. While direct quantitative measurements of its subcellular concentrations remain a challenge, the combination of advanced techniques such as subcellular fractionation and mass spectrometry provides a robust framework for investigating its localization and metabolic flux. A deeper understanding of the factors governing the subcellular partitioning of this compound will be crucial for elucidating the intricate regulation of lipid metabolism and for the development of novel therapeutic strategies for metabolic diseases.

References

- 1. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid beta oxidation | Abcam [abcam.com]

- 3. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 4. adpcollege.ac.in [adpcollege.ac.in]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. The ins and outs of endoplasmic reticulum‐controlled lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl-CoA synthetase 3 promotes lipid droplet biogenesis in ER microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 11. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 15. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imaging of intracellular fatty acids by scanning X-ray fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Intracellular imaging of fatty acids by scanning X-ray fluorescence microscopy - ResOU [resou.osaka-u.ac.jp]

(S)-3-Hydroxypalmitoyl-CoA: A Pivotal Intermediate in Palmitoyl-CoA Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid, palmitate. The precise metabolic flux through this pathway is essential for cellular energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases. This technical guide provides a comprehensive overview of the relationship between this compound and its precursor, palmitoyl-CoA, with a focus on the enzymatic conversion, relevant quantitative data, detailed experimental protocols, and visualization of the associated metabolic pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug development.

Introduction

Fatty acid beta-oxidation is a fundamental catabolic process that sequentially breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production through the citric acid cycle and oxidative phosphorylation. Palmitoyl-CoA, derived from the ubiquitous fatty acid palmitate, is a primary substrate for this pathway. The conversion of palmitoyl-CoA to acetyl-CoA involves a cycle of four enzymatic reactions. This compound emerges as a key intermediate in this cycle, representing the product of the second step and the substrate for the third. Understanding the kinetics and regulation of the enzymes governing the formation and consumption of this compound is paramount for elucidating the control of fatty acid oxidation and identifying potential therapeutic targets.

The Metabolic Relationship: From Palmitoyl-CoA to this compound

The conversion of palmitoyl-CoA to this compound is the second step in the beta-oxidation spiral. This reaction is preceded by the dehydrogenation of palmitoyl-CoA and followed by the dehydrogenation of this compound.

Enzymatic Conversion

The direct precursor to this compound in the beta-oxidation pathway is trans-Δ²-enoyl-CoA (in this specific case, trans-Δ²-hexadecenoyl-CoA), which is formed from palmitoyl-CoA by the action of acyl-CoA dehydrogenase. The formation of this compound is then catalyzed by the enzyme enoyl-CoA hydratase (also known as crotonase). This enzyme stereospecifically adds a water molecule across the double bond of trans-Δ²-enoyl-CoA.

The subsequent step, the conversion of this compound to 3-ketoacyl-CoA (3-ketohexadecanoyl-CoA), is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH) . This NAD⁺-dependent dehydrogenase oxidizes the hydroxyl group at the beta-carbon (C3) to a keto group.[1]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites discussed.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Acetoacetyl-CoA | Ralstonia eutropha H16 | 48 | 149 | [2] |

| (S)-3-Hydroxybutyryl-CoA | Nitrosopumilus maritimus | 19 | 98.6 | [3] |

| Acetoacetyl-CoA | Nitrosopumilus maritimus | 26 | 144.8 | [3] |

| Acetoacetyl-CoA | Human 17β-HSD10 (6xHis-tagged) | 134 ± 14 | 74 ± 6.8 s⁻¹ (kcat) | [4] |

Note: Data for this compound is limited in the readily available literature. The provided data for shorter-chain substrates offers an insight into the enzyme's general kinetic properties.

Table 2: Cellular Concentrations of Long-Chain Acyl-CoAs in Rat Tissues

| Tissue | Palmitoyl-CoA (nmol/g wet weight) | Reference |

| Heart | ~25 | [5] |

| Kidney | ~15 | [5] |

| Muscle | ~5 | [5] |

| Liver | Variable, dependent on metabolic state | [2] |

Note: The cellular concentration of this compound is generally low due to its transient nature as a metabolic intermediate. Physiological palmitoyl-CoA concentrations within cells can range from 100 nM to 10 μM, depending on the tissue and metabolic state.

Experimental Protocols

Extraction of Acyl-CoAs from Tissues (Solid-Phase Extraction)

This protocol describes a general method for the extraction and purification of acyl-CoAs from tissue samples.

Materials:

-

Tissue sample (e.g., liver, heart)

-

Acetonitrile (B52724)/2-propanol (3:1, v/v)

-

0.1 M Potassium phosphate (B84403) buffer, pH 6.7

-

2-(2-pyridyl)ethyl functionalized silica (B1680970) gel solid-phase extraction (SPE) column

-

Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v) for column conditioning and washing

-

Methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v) for elution

-

Centrifuge

-

Homogenizer

Procedure:

-

Homogenize the frozen tissue sample in the acetonitrile/2-propanol solution.

-

Add the potassium phosphate buffer and continue homogenization.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Collect the supernatant containing the acyl-CoAs.

-

Condition the SPE column with the conditioning/washing solution.

-

Load the supernatant onto the conditioned SPE column.

-

Wash the column with the conditioning/washing solution to remove unbound contaminants.

-

Elute the acyl-CoAs from the column using the methanol/ammonium formate solution.

-

The eluted fraction can then be dried and reconstituted in a suitable solvent for analysis by LC-MS/MS.

Quantification of Acyl-CoAs by HPLC-MS/MS

This protocol provides a general workflow for the quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the extracted and reconstituted acyl-CoA sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase system typically consisting of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is designed to separate the different acyl-CoA species based on their chain length and hydrophobicity.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each acyl-CoA and a specific product ion that is generated upon fragmentation in the collision cell.

-

Common transitions for acyl-CoAs involve the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety (507 Da).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of authentic acyl-CoA standards.

-

The peak area of the MRM transition for each acyl-CoA in the sample is compared to the standard curve to determine its concentration.

-

Internal standards (e.g., odd-chain or isotopically labeled acyl-CoAs) should be used to correct for variations in extraction efficiency and instrument response.

-

Enzymatic Assay of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD⁺ to NADH.

Materials:

-

Enzyme preparation (e.g., purified HADH, cell lysate)

-

(S)-3-hydroxyacyl-CoA substrate (e.g., (S)-3-hydroxybutyryl-CoA as a model substrate, or this compound)

-

NAD⁺ solution

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.1)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺.

-

Add the enzyme preparation to the cuvette and mix gently.

-

Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).

-

The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and experimental workflows.

Caption: Mitochondrial beta-oxidation of palmitoyl-CoA.

Caption: Workflow for Acyl-CoA extraction from tissues.

Caption: Workflow for HADH enzymatic activity assay.

Conclusion

This compound is a central, albeit transient, metabolite in the catabolism of palmitoyl-CoA. The enzymes responsible for its formation and subsequent conversion, enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, are critical for maintaining the flow of carbon through the beta-oxidation pathway. The methodologies outlined in this guide for the extraction, quantification, and enzymatic analysis of this compound and related metabolites provide a robust framework for researchers investigating fatty acid metabolism. A deeper understanding of the factors that regulate the levels and flux of this compound will undoubtedly contribute to the development of novel therapeutic strategies for metabolic disorders.

References

- 1. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation between the cellular level of long-chain acyl-CoA, peroxisomal beta-oxidation, and palmitoyl-CoA hydrolase activity in rat liver. Are the two enzyme systems regulated by a substrate-induced mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]